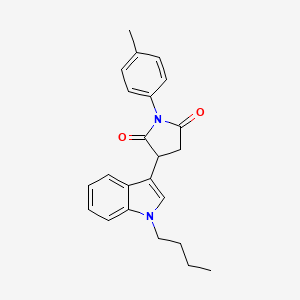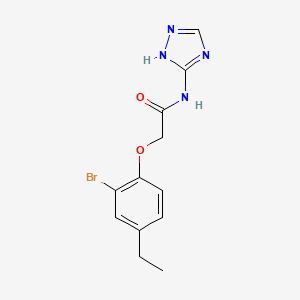![molecular formula C27H20Cl2N2O2 B11567503 4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)](/img/structure/B11567503.png)
4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methanediylbis(2-aminophenol). The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete formation of the Schiff base. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as acids or bases can also be employed to accelerate the reaction. The purification process may include techniques such as column chromatography or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
4,4’-Methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of phenolic and imine groups.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4,4’-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the imine groups can form coordination bonds with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar structure with methoxy substituents instead of chloro groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxy and dimethylamino groups, synthesized via Schiff base reduction.
Uniqueness
4,4’-Methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol) is unique due to the presence of both chlorophenyl and phenol groups, which impart distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and its diverse range of applications in various fields further highlight its uniqueness.
Properties
Molecular Formula |
C27H20Cl2N2O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-4-[[3-[(4-chlorophenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2 |
InChI Key |
JXBMYSJQBQETSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B11567428.png)
![3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11567433.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B11567434.png)
![3-(Naphthalen-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11567442.png)
![N-butyl-N,4,4-trimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11567444.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11567445.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567446.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567448.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11567451.png)

![2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567460.png)
![7-Bromo-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567463.png)

![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B11567474.png)
